[1-(2-Ethoxyethyl)cyclopentyl]methanamine
Description
Properties
IUPAC Name |
[1-(2-ethoxyethyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBOTMSCERGPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclopentyl Precursors with 2-Ethoxyethyl Halides
A common route involves alkylating a cyclopentyl-based nucleophile (e.g., cyclopentylmethanol or cyclopentylmethanamine precursor) with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride) in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution (SN2 mechanism) under mild to moderate temperatures (50–80°C) in polar aprotic solvents like dimethylformamide or acetonitrile.
| Parameter | Range / Value |
|---|---|
| Temperature | 50–80 °C |
| Solvent | DMF, acetonitrile |
| Base | NaOH, K2CO3 (1.0–1.5 equiv) |
| Reaction time | 4–12 hours |
| Molar ratio (cyclopentyl precursor : 2-ethoxyethyl halide) | 1 : 1.1–1.5 |
This step yields the 2-ethoxyethyl-substituted cyclopentyl intermediate, which is then subjected to amination.
Reductive Amination to Introduce the Methanamine Group
Reductive amination is a widely used method for converting carbonyl-containing intermediates into amines. For [1-(2-Ethoxyethyl)cyclopentyl]methanamine, the process involves:
- Reacting the 2-ethoxyethyl-substituted cyclopentyl aldehyde or ketone with ammonia or a primary amine source.
- Using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under hydrogen pressure.
Key reaction parameters derived from analogous amine syntheses:
| Parameter | Value / Range |
|---|---|
| Temperature | 20–80 °C (commonly 40–70 °C) |
| Pressure | Atmospheric to 5 MPa (for catalytic hydrogenation) |
| Reducing agent | Sodium cyanoborohydride or Pd/C catalyst with H2 |
| Solvent | Methanol, ethanol, or water-methanol mixtures |
| Reaction time | 2–10 hours |
| pH | Mildly acidic (pH 5–7) for imine formation |
This method ensures high selectivity and yield of the target amine, minimizing side reactions such as over-alkylation or polymerization.
Catalytic Hydrogenation Approach
An alternative industrially scalable method involves catalytic hydrogenation of imine intermediates formed in situ from the aldehyde and amine reactants. Typical conditions include:
- Hydrogen pressures ranging from 1 to 5 MPa.
- Temperatures between 50°C and 80°C.
- Use of heterogeneous catalysts such as Pd/C, Raney Nickel, or Pt/C.
This approach is advantageous for continuous flow synthesis, offering high purity and yield as reported in related amine syntheses.
Purification and Characterization
Following synthesis, purification is generally achieved by:
- Fractional distillation under atmospheric or reduced pressure to separate the amine from unreacted starting materials and by-products.
- Drying using molecular sieves or membrane pervaporation to reduce residual water content to below 0.05% by weight, ensuring high purity.
Analytical techniques used to confirm purity and structure include:
| Technique | Purpose |
|---|---|
| Gas Chromatography (GC) | Quantitative and qualitative analysis of organic constituents |
| Karl-Fischer Titration | Determination of residual water content |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation |
| Infrared Spectroscopy (IR) | Identification of functional groups (e.g., ether C–O stretch ~1100 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern analysis |
Data Table Summarizing Typical Reaction Conditions and Outcomes
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of cyclopentyl precursor | 50–80°C, NaOH base, DMF solvent, 4–12 h | 75–90 | High selectivity for substitution |
| 2 | Reductive amination (NaBH3CN) | 40–70°C, pH 6, methanol solvent, 2–5 h | 85–95 | Mild conditions minimize side products |
| 3 | Catalytic hydrogenation | 60–75°C, 1–5 MPa H2, Pd/C catalyst, 3–6 h | 90–95 | Suitable for scale-up, high purity |
| Purification | Fractional distillation | Atmospheric or reduced pressure | 95 | Removes residual impurities and water |
Research Findings and Optimization Notes
Maintaining a controlled hydrogen pressure and temperature during catalytic hydrogenation improves selectivity and reduces formation of secondary by-products such as diethyl methyl amine analogs.
The molar ratio of reactants, especially in reductive amination, is critical; an excess of aldehyde (1.1–1.5 equiv) ensures complete conversion but must be balanced to avoid polymerization.
Use of a strong base catalyst in alkylation enhances reaction rates but excessive base can lead to side reactions, so catalytic amounts (~0.05 mol%) are recommended.
Water content in the reaction medium affects the equilibrium of imine formation; drying solvents and reagents prior to reaction improves yield.
Advanced purification using molecular sieves or membrane pervaporation can reduce water content to ppm levels, crucial for applications requiring high-purity amines.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Ethoxyethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Reduced amines or alkylated products.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Uses
Research indicates that derivatives of [1-(2-Ethoxyethyl)cyclopentyl]methanamine may possess pharmacological properties beneficial for treating conditions such as obesity and depression. Similar compounds have been investigated for their appetite-suppressing effects and potential to alleviate obesity-related comorbidities, including type 2 diabetes and cardiovascular diseases .
Cancer Research
The compound's structural analogs have shown promising cytotoxicity against various cancer cell lines. Studies suggest that modifications to the cyclopentyl structure can enhance selectivity and potency against specific cancer types, making it a candidate for further development in anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against common pathogens | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial properties of compounds related to [1-(2-Ethoxyethyl)cyclopentyl]methanamine. These compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus, indicating their potential as therapeutic agents in treating bacterial infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that derivatives with similar structural motifs exhibit selective cytotoxicity towards various human cancer cell lines. The compounds displayed IC50 values in the low micromolar range, suggesting a strong potential for development into anticancer agents .
Mechanism of Action
The mechanism of action of [1-(2-Ethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, their molecular properties, and substituent effects:
Substituent Effects
- Ether Chains (e.g., Ethoxyethyl, Dimethoxyethyl): Ethoxyethyl substituents enhance solubility in polar solvents compared to purely aliphatic or aromatic groups. The dimethoxyethyl analog (C10H17NO2) exhibits even higher polarity due to additional oxygen atoms, as evidenced by its NMR data . Cyclopropyl analogs with ethoxyethyl groups (e.g., [1-(2-ethoxyethyl)cyclopropyl]methanamine) are liquids at room temperature, suggesting lower melting points due to reduced molecular symmetry .
- Aromatic Substituents (e.g., Chlorophenyl, Methoxyphenyl): Chlorophenyl groups increase lipophilicity and may enhance membrane permeability, making such compounds candidates for bioactive molecules. The dichlorophenyl derivative (C12H14Cl2N·HCl) is supplied as a hydrochloride salt, improving stability and handling .
Ring Size and Conformational Effects
- Cyclopentyl vs. Cyclopropyl: Cyclopentyl rings provide conformational flexibility and moderate steric bulk, favoring interactions in drug-receptor binding. In contrast, cyclopropane derivatives (e.g., [1-(2-ethoxyethyl)cyclopropyl]methanamine) exhibit ring strain, which may increase reactivity or alter binding kinetics . Cyclobutyl analogs (e.g., [1-(2-ethoxyethyl)cyclobutyl]methanamine, C9H19NO) bridge the gap between cyclopentyl and cyclopropyl, offering intermediate strain and steric profiles .
Salt Forms and Physicochemical Properties
- Hydrochloride salts (e.g., [1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride) are typically crystalline solids with enhanced aqueous solubility, critical for pharmaceutical formulations .
- Free amines, such as [1-(4-Chlorophenyl)cyclopentyl]methanamine, are more lipophilic, favoring organic-phase reactions or passive diffusion in biological systems .
Biological Activity
[1-(2-Ethoxyethyl)cyclopentyl]methanamine is a cyclic amine with the molecular formula and a molecular weight of 171.28 g/mol. This compound is notable for its structural features, which include a cyclopentyl ring, a methanamine group, and a 2-ethoxyethyl chain. These characteristics contribute to its unique chemical properties and potential biological activities.
The synthesis of [1-(2-Ethoxyethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-ethoxyethyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction is generally performed at elevated temperatures to ensure complete conversion of the starting materials.
The biological activity of [1-(2-Ethoxyethyl)cyclopentyl]methanamine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various physiological processes, making it a candidate for therapeutic applications in medicine. The exact pathways and targets involved depend on the context of its use, which may include biochemical assays or drug development.
Comparative Analysis
To better understand the biological implications of [1-(2-Ethoxyethyl)cyclopentyl]methanamine, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Cyclopentylmethanamine | Cyclopentyl ring + amine group | Moderate analgesic effects |
| 2-Ethoxyethylamine | Ethoxyethyl chain + amine group | Potential antidepressant properties |
| Cyclopentylamine | Cyclopentyl ring + primary amine | Neurotransmitter modulation |
This table highlights how variations in structure can lead to differences in biological activity, suggesting that modifications in [1-(2-Ethoxyethyl)cyclopentyl]methanamine's structure could yield diverse pharmacological profiles.
Case Studies and Research Findings
Recent studies have explored the biological implications of cyclic amines:
- Study on Analgesic Effects : A study evaluating the antinociceptive activity of methanol extracts from plants containing similar cyclic structures showed significant pain relief in rodent models, indicating potential pathways through which [1-(2-Ethoxyethyl)cyclopentyl]methanamine might exert similar effects .
- Inhibition Studies : Research on related compounds has demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could provide insights into how [1-(2-Ethoxyethyl)cyclopentyl]methanamine might affect enzyme activity relevant to therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for [1-(2-Ethoxyethyl)cyclopentyl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A multigram synthesis approach for structurally related cyclopentylmethanamine derivatives involves nucleophilic substitution or reductive amination. For example, (1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine (3c) was synthesized via cyclopentane ring functionalization followed by amination. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C), and catalysts like Pd/C for hydrogenation. Optimize yields by adjusting stoichiometry of ethoxyethyl precursors and monitoring reaction progress via TLC or LCMS .
Q. How should researchers characterize [1-(2-Ethoxyethyl)cyclopentyl]methanamine using spectroscopic techniques?
- Methodological Answer :
- NMR : For analogous compounds, H NMR peaks for cyclopentyl protons appear at δ 1.6–2.1 ppm (multiplet), while ethoxyethyl groups show signals at δ 3.4–3.6 ppm (OCH) and δ 1.1–1.3 ppm (CH). C NMR typically exhibits cyclopentyl carbons at 25–35 ppm and amine-bearing carbons at 45–55 ppm .
- LCMS/MS : Monitor molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, a related compound (CHNO) showed [M – CHO] at m/z 152.1 .
Q. What are the critical safety protocols for handling [1-(2-Ethoxyethyl)cyclopentyl]methanamine?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C, away from moisture and oxidizers .
- PPE : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in fume hoods to avoid inhalation .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers determine the physicochemical properties of [1-(2-Ethoxyethyl)cyclopentyl]methanamine?
- Methodological Answer :
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 65.37%, H: 9.44%, N: 7.80% for CHNO) .
Advanced Research Questions
Q. How can the biological activity of [1-(2-Ethoxyethyl)cyclopentyl]methanamine be evaluated in antimicrobial assays?
- Methodological Answer :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
- Cytotoxicity : Assess against mammalian cells (e.g., HEK293) via MTT assay. Compare IC values to therapeutic indices .
Q. What computational strategies predict the reactivity of [1-(2-Ethoxyethyl)cyclopentyl]methanamine in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvent interactions (e.g., water/ethanol) using GROMACS. Analyze hydrogen bonding with ethoxyethyl groups .
Q. How can structure-activity relationship (SAR) studies be designed for cyclopentylmethanamine derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace ethoxyethyl with methoxypropyl or fluorophenyl ).
- Pharmacophore Mapping : Use MOE or Schrödinger to correlate substituent electronegativity with receptor binding (e.g., amine-targeted GPCRs) .
Q. How should researchers address contradictions in reported thermodynamic data for this compound?
- Methodological Answer :
- Validation : Replicate measurements (e.g., boiling point via ebulliometry) under controlled conditions. Compare with published values for analogues (e.g., 2-(1-Cyclohexenyl)ethylamine: T = 189°C ).
- Error Analysis : Identify systematic biases (e.g., calibration errors in DSC) and report confidence intervals .
Q. What strategies resolve stereochemical uncertainties in [1-(2-Ethoxyethyl)cyclopentyl]methanamine synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
